molecular formula C18H20N4O2S B12714591 2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one CAS No. 72717-05-6

2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one

Cat. No.: B12714591
CAS No.: 72717-05-6
M. Wt: 356.4 g/mol
InChI Key: NLSZIIMWVUOOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of base oil, low viscous, involves the refining of crude oil. The process includes several steps such as distillation, solvent extraction, and hydrocracking. Distillation separates the crude oil into different fractions based on boiling points. Solvent extraction removes impurities, and hydrocracking breaks down larger molecules into smaller, more stable ones .

Industrial Production Methods

Industrial production of base oil, low viscous, typically involves the use of advanced refining techniques to ensure high purity and performance. The process includes:

    Vacuum Distillation: Separates the heavy fractions of crude oil.

    Hydroprocessing: Uses hydrogen to remove sulfur, nitrogen, and other impurities.

    Dewaxing: Removes wax to improve low-temperature properties.

    Hydrofinishing: Enhances the stability and color of the final product.

Chemical Reactions Analysis

Types of Reactions

Base oil, low viscous, primarily undergoes oxidation and thermal degradation. These reactions can affect the performance and stability of the oil.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Base oil, low viscous, has a wide range of applications in scientific research and industry:

    Chemistry: Used as a solvent and lubricant in various chemical processes.

    Biology: Serves as a medium for the extraction and purification of biological compounds.

    Medicine: Utilized in the formulation of medicinal ointments and creams.

    Industry: Acts as a lubricant in machinery and automotive engines.

Mechanism of Action

The mechanism of action of base oil, low viscous, involves its ability to reduce friction and wear between moving parts. It forms a thin film on surfaces, preventing direct contact and minimizing heat generation. The molecular structure of the oil allows it to maintain stability under varying temperatures and pressures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Base oil, low viscous, is unique due to its balance of low viscosity and high stability. It provides excellent lubrication while maintaining performance under a wide range of conditions. This makes it suitable for applications where both efficiency and reliability are critical .

Properties

CAS No.

72717-05-6

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[2-(furan-2-ylmethylsulfanyl)ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C18H20N4O2S/c1-13-4-5-14(10-20-13)9-15-11-21-18(22-17(15)23)19-6-8-25-12-16-3-2-7-24-16/h2-5,7,10-11H,6,8-9,12H2,1H3,(H2,19,21,22,23)

InChI Key

NLSZIIMWVUOOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.